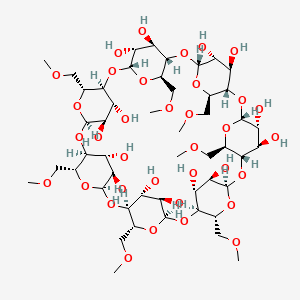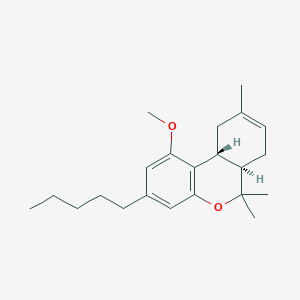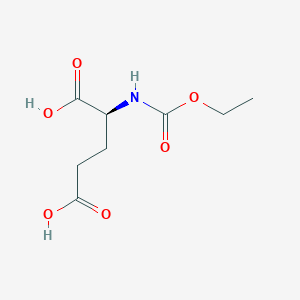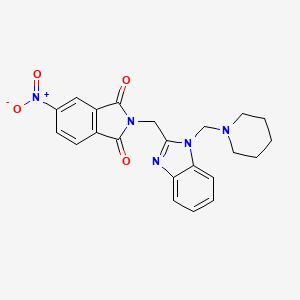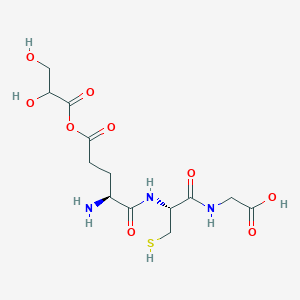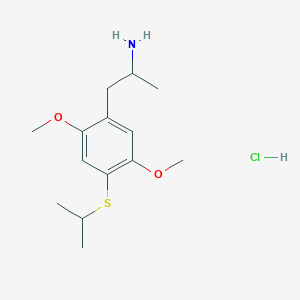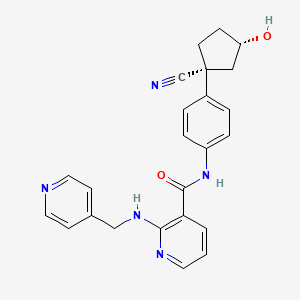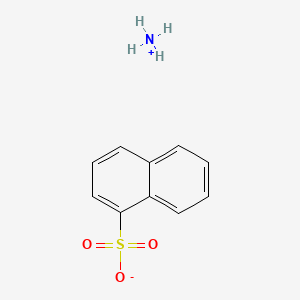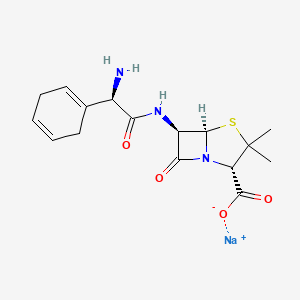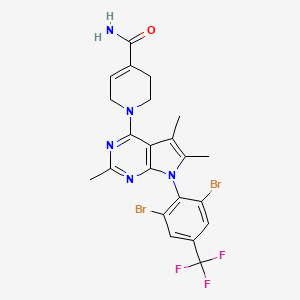
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo(2,3-d)pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dibromo and trifluoromethyl groups: These groups are usually introduced via halogenation and trifluoromethylation reactions.
Attachment of the pyridinecarboxamide moiety: This step involves coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学的研究の応用
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism by which 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
4-Pyridinecarboxamide derivatives: Other derivatives of 4-Pyridinecarboxamide with different substituents may have similar properties and applications.
Pyrrolo(2,3-d)pyrimidine compounds: Compounds with the pyrrolo(2,3-d)pyrimidine core structure but different functional groups can be compared for their chemical and biological activities.
Uniqueness
The uniqueness of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
291538-79-9 |
|---|---|
分子式 |
C22H20Br2F3N5O |
分子量 |
587.2 g/mol |
IUPAC名 |
1-[7-[2,6-dibromo-4-(trifluoromethyl)phenyl]-2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20Br2F3N5O/c1-10-11(2)32(18-15(23)8-14(9-16(18)24)22(25,26)27)21-17(10)20(29-12(3)30-21)31-6-4-13(5-7-31)19(28)33/h4,8-9H,5-7H2,1-3H3,(H2,28,33) |
InChIキー |
FHHYKIFHIAVVPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=C1C(=NC(=N2)C)N3CCC(=CC3)C(=O)N)C4=C(C=C(C=C4Br)C(F)(F)F)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


